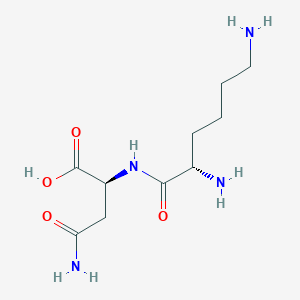
Lysyl-Asparagine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lysyl-Asparagine is a dipeptide composed of the amino acids lysine and asparagine. It is a naturally occurring compound found in various proteins and peptides. Lysine is an essential amino acid, meaning it must be obtained through the diet, while asparagine is a non-essential amino acid that can be synthesized by the body. This compound plays a crucial role in protein synthesis and various metabolic pathways.
準備方法
Synthetic Routes and Reaction Conditions
Lysyl-Asparagine can be synthesized through peptide bond formation between lysine and asparagine. The synthesis typically involves the use of protecting groups to prevent unwanted side reactions. The process includes the following steps:
- Protection of the amino group of lysine and the carboxyl group of asparagine.
- Activation of the carboxyl group of asparagine using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
- Coupling of the activated asparagine with the protected lysine to form the dipeptide.
- Deprotection of the amino and carboxyl groups to obtain the final product, this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). SPPS is widely used due to its efficiency and ability to automate the process. The key steps in SPPS include:
- Attachment of the first amino acid (protected lysine) to a solid resin.
- Sequential addition of the protected asparagine and other amino acids, if needed, using coupling reagents.
- Cleavage of the peptide from the resin and removal of protecting groups to obtain the final product.
化学反応の分析
Types of Reactions
Lysyl-Asparagine can undergo various chemical reactions, including:
Oxidation: The amino groups in lysine and asparagine can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction of the carboxyl groups can lead to the formation of alcohol derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of oxo derivatives of lysine and asparagine.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Lysyl-Asparagine has several scientific research applications, including:
Chemistry: Used as a model compound in peptide synthesis studies and as a building block for more complex peptides.
Biology: Studied for its role in protein structure and function, as well as its involvement in metabolic pathways.
Medicine: Investigated for its potential therapeutic applications, including its role in enzyme activity and protein interactions.
Industry: Used in the production of peptide-based drugs and as a component in various biochemical assays.
作用機序
Lysyl-Asparagine exerts its effects through its involvement in protein synthesis and metabolic pathways. The compound interacts with various enzymes and proteins, influencing their activity and function. The molecular targets include aminoacyl-tRNA synthetases, which play a crucial role in the translation of genetic information into proteins. This compound can also participate in post-translational modifications, affecting protein stability and function.
類似化合物との比較
Similar Compounds
Lysyl-Glutamine: Another dipeptide composed of lysine and glutamine, with similar properties and functions.
Lysyl-Serine: A dipeptide composed of lysine and serine, used in similar research applications.
Asparaginyl-Lysine: A dipeptide with the same amino acids but in reverse order, exhibiting different properties.
Uniqueness
Lysyl-Asparagine is unique due to its specific sequence and the properties conferred by the combination of lysine and asparagine. The presence of lysine provides a basic amino group, while asparagine contributes an amide group, resulting in distinct chemical reactivity and biological functions. This uniqueness makes this compound valuable in various research and industrial applications.
特性
CAS番号 |
19908-06-6 |
|---|---|
分子式 |
C10H20N4O4 |
分子量 |
260.29 g/mol |
IUPAC名 |
(2S)-4-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C10H20N4O4/c11-4-2-1-3-6(12)9(16)14-7(10(17)18)5-8(13)15/h6-7H,1-5,11-12H2,(H2,13,15)(H,14,16)(H,17,18)/t6-,7-/m0/s1 |
InChIキー |
JPNRPAJITHRXRH-BQBZGAKWSA-N |
異性体SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)N |
正規SMILES |
C(CCN)CC(C(=O)NC(CC(=O)N)C(=O)O)N |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


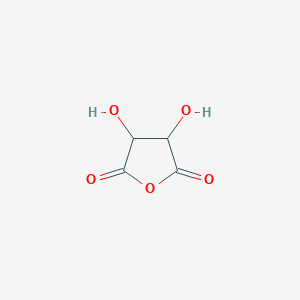
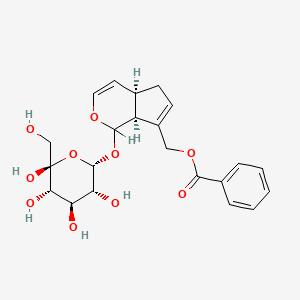
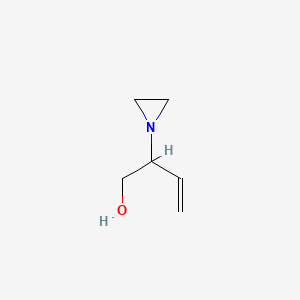
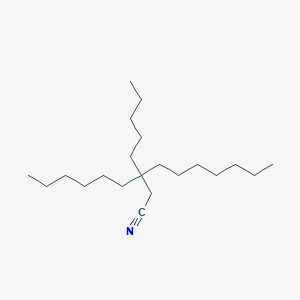

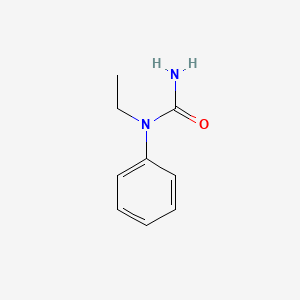


![N-[3-(2-chlorophenyl)-1-ethyl-4-oxoquinolin-2-yl]acetamide](/img/structure/B14155560.png)
![(E)-3-(furan-2-yl)-N-[(2-propyltetrazol-5-yl)carbamothioyl]prop-2-enamide](/img/structure/B14155564.png)
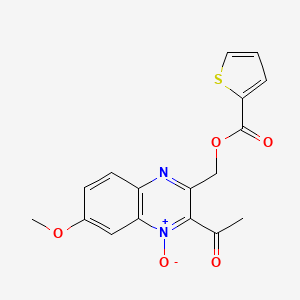

![N-[1-(4-Chloro-phenyl)-eth-(Z)-ylidene-hydrazinocarbonylmethyl]-isonicotinamide](/img/structure/B14155574.png)

